![molecular formula C9H8BrN3O2 B2411924 6-溴咪唑并[1,2-a]吡嗪-3-羧酸乙酯 CAS No. 1289193-46-9](/img/structure/B2411924.png)

6-溴咪唑并[1,2-a]吡嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the CAS RN®: 1289193-46-9 . It is used for testing and research purposes .

Synthesis Analysis

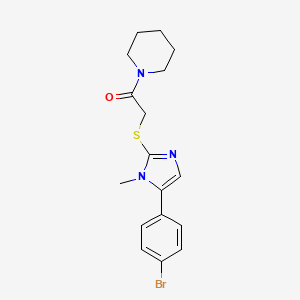

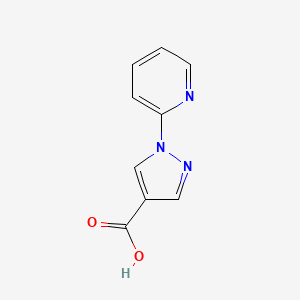

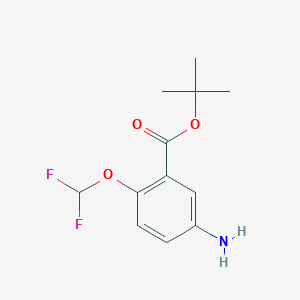

While specific synthesis methods for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate were not found, related compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is represented by the linear formula: C9H8BrN3O2 . The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is 270.09 . Further physical and chemical properties were not found in the search results.科学研究应用

合成和抗炎活性

6-溴咪唑并[1,2-a]吡嗪-3-羧酸乙酯衍生物已被合成并评估其抗炎活性。这些衍生物是通过使取代的 2-氨基吡嗪与 2-苯甲酰基-2-溴乙酸乙酯反应制备的,从而形成 2-苯基咪唑并[1,2-a]吡嗪-3-羧酸乙酯。它们通过碱性水解获得的相应酸在体内表现出显着的抗炎作用 (Abignente 等,1992)。

抗菌活性

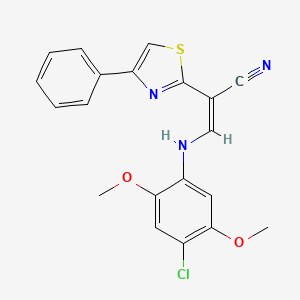

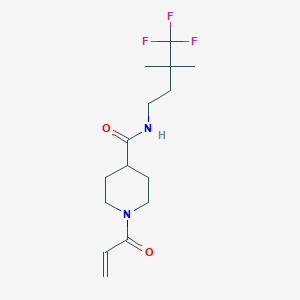

一些通过微波辐照条件合成的新的 N-芳基咪唑并[1,2-a]吡嗪-2-甲酰胺衍生物显示出有希望的抗菌活性。这些化合物是通过用各种脂肪族/芳香族胺处理咪唑并[1,2-a]吡嗪-2-甲酰胺乙酯合成的,并且它们的结构通过光谱和分析数据阐明 (Jyothi & Madhavi,2019)。

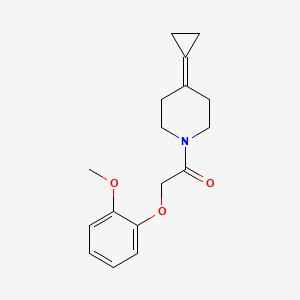

子宫松弛和抗支气管痉挛特性

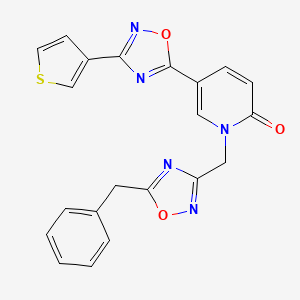

衍生自 6-溴咪唑并[1,2-a]吡嗪-3-羧酸乙酯的化合物显示出显着的体外子宫松弛和体内抗支气管痉挛活性。这些衍生物还表现出心脏刺激特性,表明在相关医疗条件中具有潜在的治疗应用 (Sablayrolles 等,1984)。

安全和危害

未来方向

While specific future directions for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate were not found, the imidazo[1,2-a]pyrazine scaffold has been recognized for its wide range of applications in medicinal chemistry . This suggests potential for future developments in the synthesis and application of related compounds.

作用机制

Target of Action

The primary targets of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are currently unknown

Mode of Action

It is known that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

The biochemical pathways affected by Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are currently unknown

Pharmacokinetics

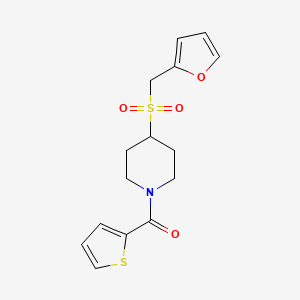

The pharmacokinetic properties of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism . The water solubility of the compound is low, which may affect its bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate’s action are currently unknown

属性

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNCXYOABAAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(N=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)